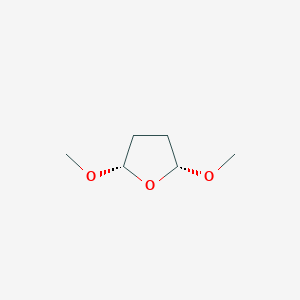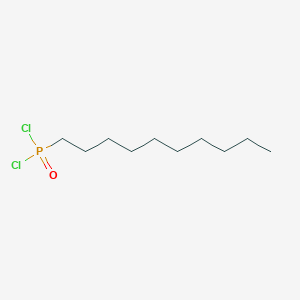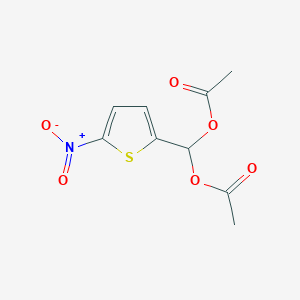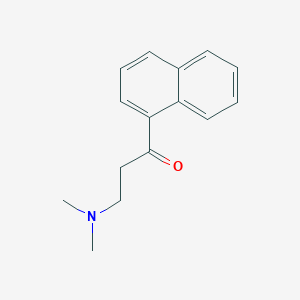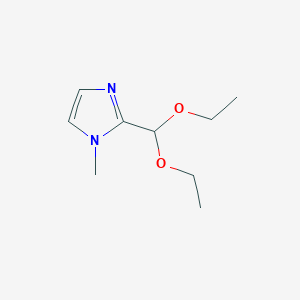
Nitric acid;oxozirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid is a colorless, pungent liquid inorganic compound composed of nitrogen, hydrogen, and oxygen. It is a strong acid and is commonly used in the laboratory for a variety of purposes. Oxozirconium is a chemical compound composed of oxygen and zirconium, and is used in a variety of applications.
Scientific Research Applications
Corrosion Resistance in Nuclear Applications
Nitric acid is a significant component in the nuclear industry, particularly in spent nuclear fuel reprocessing plants. Zirconium alloys, such as Zircaloy-4, exhibit outstanding resistance to corrosion in environments involving concentrated nitric acid, making them superior to stainless steels like AISI 304L. The resistance of Zirconium to intergranular corrosion and its unaffected nature by the vapor and condensate phases of boiling nitric acid position it as a preferred material in these highly corrosive settings (Mudali et al., 2013). Further studies confirm the superior corrosion resistance of Zircaloy-4 in both wrought and welded forms, making it a candidate for high concentration and high-temperature nitric acid mediums in reprocessing plants (Shankar et al., 2007).
Recovery and Reuse of Nitric Acid
In industries like nuclear, chemical, and metallurgical, nitric acid is a commonly used dissolving agent, leading to the generation of effluents containing free nitric acid and different metal nitrates. The disposal of these effluents is a global concern due to potential contamination. Innovative methods have been explored to recover and reuse nitric acid from these effluents, reducing environmental impact. Tributyl phosphate (TBP) has been identified as an effective extractant for nitric acid recovery due to its selectivity and favorable physical properties (Jaiswal et al., 2015).
Environmental Remediation and Industrial Applications
Nitric acid finds applications in various industries for metal refining, cleaning, and electroplating. Accidental spillage can lead to the generation of harmful oxides, posing risks to human health and the environment. Studies have documented cases of acute respiratory distress syndrome caused by nitric acid inhalation, emphasizing the need for caution and proper handling in industrial applications (Kim et al., 2005).
Mechanism of Action
Target of Action
The primary target of Nitric Acid;Oxozirconium, also known as Zirconyl Nitrate, is the formation of amide bonds directly from non-activated carboxylic acids and amines . This compound is a prime catalyst in organic synthesis .
Mode of Action
Zirconyl Nitrate interacts with its targets by acting as an air and moisture stable molecular catalyst . It catalyzes the intermolecular formation of various amides without requiring water scavenging, inert or anhydrous reactions conditions, or any additives . Detailed mechanistic evaluation suggests that the Zirconyl Nitrate cluster, rather than a lower nuclearity species, is the catalytic active species involved in the reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving amino acids, N-oxides, and particularly nitric oxide (NO) . These pathways play strategic roles in the metabolism of microorganisms in natural environments and in host-pathogen interactions .
Result of Action
The result of this compound’s action is the formation of amide bonds directly from non-activated carboxylic acids and amines . This compound has shown several advantages over conventional catalysts, underlining the potential of Zirconyl Nitrate as a new class of practical, readily available, and stable catalysts .
Safety and Hazards
Future Directions
The multifaceted role of nitric oxide in physiology and pathology has garnered massive interest in developing strategies to deliver exogenous nitric oxide for the treatment of various regenerative and biomedical complexities . The accruing information has future potential for application within plant biotechnology and crop breeding, highlighting the importance of plant nitric oxide research .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Nitric acid;oxozirconium can be achieved through a simple reaction between zirconium oxide and nitric acid.", "Starting Materials": [ "Zirconium oxide (ZrO2)", "Nitric acid (HNO3)" ], "Reaction": [ "Add zirconium oxide to a flask containing nitric acid", "Heat the mixture to a temperature of about 80-90°C", "Stir the mixture continuously for about 2-3 hours until a clear solution is obtained", "Cool the solution to room temperature", "Filter the solution to remove any impurities", "The resulting product is Nitric acid;oxozirconium" ] } | |
| 13826-66-9 | |
Molecular Formula |
H2N2O7Zr |
Molecular Weight |
233.25 g/mol |
IUPAC Name |
nitric acid;oxozirconium |
InChI |
InChI=1S/2HNO3.O.Zr/c2*2-1(3)4;;/h2*(H,2,3,4);; |
InChI Key |
UJVRJBAUJYZFIX-UHFFFAOYSA-N |
SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[Zr] |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[Zr] |
| 13826-66-9 | |
physical_description |
A solid; [MSDSonline] |
Pictograms |
Oxidizer; Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




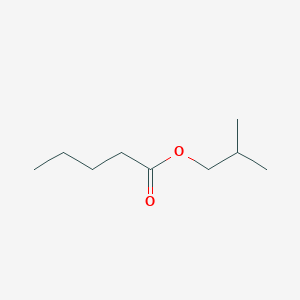

![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)
